molecular formula C22H27N5O2 B2455091 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine CAS No. 2380181-26-8

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B2455091
CAS No.: 2380181-26-8
M. Wt: 393.491
InChI Key: KHDHSJSIKDUXFP-UHFFFAOYSA-N
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Description

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a pyridazine ring, and a piperazine moiety. These structural features make it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved include enzymes, receptors, and signaling molecules that play a role in various physiological processes .

Comparison with Similar Compounds

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological activities and applications.

Properties

IUPAC Name

4-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-4-28-19-7-5-18(6-8-19)21-9-10-22(24-23-21)27-13-11-26(12-14-27)15-20-16(2)25-29-17(20)3/h5-10H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDHSJSIKDUXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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